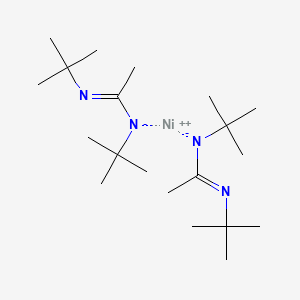

Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM, also known by its CAS RN®: 940895-79-4, is a high-purity compound . It is produced by Strem Chemicals, Inc .

Molecular Structure Analysis

The molecular formula of Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is C20H42N4Ni . The molecular weight is 397.27 .Chemical Reactions Analysis

This compound is used as a catalyst precursor in the enantioselective addition of silyl ethers to imines to produce β-amino ketones, and to aldehydes to produce 3-hydroxy-1-propanone aldol addition products . It’s also used with AgSbF6 for the asymmetric carbonylene reaction .Physical And Chemical Properties Analysis

Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is a dark, purple-black crystal . It has a melting point of 95-96°C . It’s air sensitive and moisture sensitive .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Complex Formation and Redox Properties : The synthesis and spectroscopic characterization of bis[N-(2,6-di-t-butyl-1-hydroxyphenyl)salicylaldiminato]nickel(II) complexes demonstrate the potential of nickel(II) salicylaldimine complexes containing sterically hindered phenols for forming compounds with unique redox properties. These complexes exhibit distinct configurations in solid-state and solution, highlighting their versatility in chemical synthesis Kasumov, 2002.

Materials Science and Photovoltaics

- Atomic Layer Deposition for Photovoltaics : The alternating exposure to bis(N,N′-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide produces high-quality chalcocite (Cu2S) thin films, showcasing the material's application in nanostructured photovoltaics. This demonstrates the potential for bis(N,N'-di-t-butylacetamidinato)nickel(II) derivatives in creating conformal coatings for photovoltaic devices Martinson, Elam, & Pellin, 2009.

Catalysis and Electrochemical Applications

- Vapor-Phase Atomic Layer Deposition : The first comprehensive report on vapor-phase atomic layer deposition (ALD) of nickel sulfide using bis(N,N′-di-tert-butylacetamidinato)nickel(II) highlights its application in producing NiSx thin films. These films demonstrate remarkable electrocatalytic activity for oxygen-evolution reaction (OER) after conversion to nickel (oxy)hydrate, indicating potential in energy-related applications Li et al., 2016.

Structural and Magnetic Properties

- Supramolecular Assemblies : The identification of hexameric water and hybrid water–chloride clusters intercalated in the crystal hosts of (imidoylamidine)nickel(II) complexes underscores the complex's role in forming intricate supramolecular assemblies. This research indicates potential applications in designing materials with specific structural or catalytic properties Kopylovich et al., 2007.

Surface Chemistry and Thin Film Deposition

- Surface Chemistry during ALD : A study on the surface chemistry of ALD of nickel sulfide from bis(N,N′-di-tert-butylacetamidinato)nickel(II) and H2S provides insights into the deviation from conventional ligand-exchange ALD schemes. This research is pivotal for understanding and improving the ALD process for metal-sulfide thin films, which are crucial in various technological applications Zhao, Guo, & Wang, 2018.

Wirkmechanismus

Target of Action

Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide . This compound interacts with sulfhydryl groups on the surface during the ALD process .

Mode of Action

The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed . In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor .

Biochemical Pathways

The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields . It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities .

Pharmacokinetics

Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process .

Result of Action

The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process . These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields .

Action Environment

The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive , which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLRHFANTKGIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N4Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)